2-bromo-1-(1-methyl-1H-indol-3-yl)ethan-1-one
Description
2-Bromo-1-(1-methyl-1H-indol-3-yl)ethan-1-one is a synthetic organic compound that belongs to the class of indole derivatives Indoles are significant heterocyclic systems found in many natural products and drugs
Properties
IUPAC Name |
2-bromo-1-(1-methylindol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-13-7-9(11(14)6-12)8-4-2-3-5-10(8)13/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJRALKVAHFNMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 1-(1-methyl-1H-indol-3-yl)ethan-1-one
- Starting Material: 1-(1-methyl-1H-indol-3-yl)ethan-1-one
- Brominating Agents: Bromine (Br2) or N-bromosuccinimide (NBS)
- Solvents: Common solvents include dichloromethane (CH2Cl2) or acetonitrile (MeCN)
- Reaction Conditions: Typically carried out at room temperature or slightly elevated temperatures to control the reaction rate and selectivity.
This method involves electrophilic bromination at the alpha-carbon adjacent to the carbonyl group, resulting in the substitution of a hydrogen by bromine to form the bromoacetyl derivative.
Typical Experimental Procedure (Literature-Based)
| Step | Description |
|---|---|
| 1 | Dissolve 1-(1-methyl-1H-indol-3-yl)ethan-1-one in CH2Cl2 or MeCN under stirring. |
| 2 | Add a stoichiometric amount of brominating agent (Br2 or NBS) slowly to the reaction mixture. |
| 3 | Stir the reaction at room temperature or slightly elevated temperature (e.g., 25–40 °C) for several hours. |
| 4 | Monitor the reaction progress by thin-layer chromatography (TLC). |
| 5 | Upon completion, quench excess bromine with a reducing agent such as sodium bisulfite if Br2 is used. |
| 6 | Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate. |
| 7 | Concentrate under reduced pressure and purify by silica gel column chromatography using petroleum ether/ethyl acetate mixtures. |
Alternative Synthetic Routes and One-Pot Methods
Recent research has explored one-pot, multi-component coupling reactions involving 1H-indole derivatives, brominating agents (e.g., CBr4), and bases (e.g., NaOH) in solvents like MeCN to synthesize related bromo-indole ketones under mild conditions. These methods provide atom-economic and efficient pathways with moderate to good yields.
| Component | Amount (mmol) | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| 1-(1H-indol-3-yl)ethan-1-one | 0.3 | MeCN | Room Temp | 12 hours | 60–70 |
| CBr4 (Brominating agent) | 0.6 | ||||
| NaOH (Base) | 1.2 |
This method involves stirring the mixture at room temperature, followed by extraction and purification steps similar to the classical bromination approach.
Reaction Mechanism Insights
The bromination at the alpha-position to the carbonyl group proceeds via electrophilic substitution. The carbonyl activates the adjacent methylene hydrogen, making it acidic and susceptible to substitution by bromine electrophiles. In one-pot multi-component reactions, intermediates such as imino-ketones may form transiently, facilitating the incorporation of bromine and indole moieties in a single step.
Data Table Summarizing Preparation Conditions and Yields
| Method | Brominating Agent | Solvent | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Classical Bromination | Br2 or NBS | CH2Cl2 or MeCN | 25–40 °C | 3–6 hours | 60–75 | Requires careful control of bromine addition |
| One-Pot Three-Component Method | CBr4 | MeCN | Room Temperature | 12–18 hours | 60–70 | Mild conditions, atom-economic, multi-step |
| Base-Promoted Bromination | CBr4 + NaOH | MeCN | Room Temperature | 12 hours | 68 | Efficient for 2-(1-bromo-1H-indol-3-yl) derivatives |
Research Findings and Practical Considerations
- Yield Optimization: Reaction time and temperature critically influence yields. Longer reaction times (up to 18 hours) under mild conditions improve yields in one-pot methods.
- Purification: Silica gel chromatography with petroleum ether and ethyl acetate mixtures is standard for isolating pure products.
- Safety: Bromination reactions require handling of toxic bromine reagents and careful quenching of excess bromine.
- Scalability: Industrial processes may use continuous flow reactors to optimize control over reaction parameters and improve reproducibility and safety.
- Substrate Scope: Variations in indole substitution patterns (e.g., methylation at N-1) affect reactivity and product stability.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(1-methyl-1H-indol-3-yl)ethan-1-one can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethylformamide (DMF).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in water or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic substitution: Formation of substituted indole derivatives.
Reduction: Formation of 1-(1-methyl-1H-indol-3-yl)ethanol.
Oxidation: Formation of 1-(1-methyl-1H-indol-3-yl)ethanoic acid.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-bromo-1-(1-methyl-1H-indol-3-yl)ethan-1-one includes a bromine atom and an indole moiety, which significantly influence its chemical reactivity and biological interactions. The compound's structure can be represented as follows:This unique structure allows for various modifications and functionalizations, making it a versatile intermediate in organic synthesis.
Scientific Research Applications
Medicinal Chemistry
This compound serves as an essential intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been investigated for potential anticancer , antiviral , and antimicrobial activities. The compound's ability to interact with multiple biological targets makes it a valuable candidate for drug development.
Biological Studies
Research has demonstrated that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies indicate that it may induce cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
- Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, highlighting its role in developing new antimicrobial agents.
Organic Synthesis
As a building block, this compound is utilized in the synthesis of more complex indole derivatives. Its bromine atom facilitates nucleophilic substitution reactions, allowing for further functionalization and the creation of novel compounds with enhanced biological activities.
Enzyme Interaction
The compound interacts with various enzymes, potentially inhibiting their activity. This inhibition can lead to significant alterations in metabolic pathways, affecting overall cellular function.
Receptor Binding
It binds with high affinity to multiple receptors, modulating key biochemical pathways that regulate gene expression and cell signaling. This interaction is crucial for understanding its therapeutic potential.
Anticancer Activity
A study investigated the cytotoxic effects of this compound on different cancer cell lines. The results indicated that the compound exhibited dose-dependent cytotoxicity, with specific IC50 values requiring further exploration to establish its efficacy as an anticancer agent .
Antimicrobial Studies
Research focused on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of various bacterial strains. The zone of inhibition increased with higher concentrations, demonstrating its potential utility in developing new antimicrobial therapies .
Mechanism of Action
The mechanism of action of 2-bromo-1-(1-methyl-1H-indol-3-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The indole moiety is known to bind to multiple receptors with high affinity, influencing biological pathways involved in cell signaling, apoptosis, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-(1-Methyl-1H-indol-3-yl)ethan-1-one: The non-brominated analog of the compound.
2-Bromo-1-methyl-1H-imidazole: Another brominated heterocyclic compound with different biological activities.
Uniqueness
2-Bromo-1-(1-methyl-1H-indol-3-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties compared to other indole derivatives. The presence of the bromine atom allows for further functionalization through nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
Biological Activity
2-Bromo-1-(1-methyl-1H-indol-3-yl)ethan-1-one is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Indole compounds are known for their diverse pharmacological effects, including anticancer, antiviral, and antimicrobial properties. This article explores the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound includes a bromine atom attached to an indole ring, which is crucial for its biological activity. The presence of the bromo group significantly influences the compound's reactivity and interaction with biological targets.
Enzyme Interactions
This compound interacts with various enzymes and proteins, impacting metabolic pathways. Notably, it has been shown to inhibit certain enzymes involved in metabolic processes, thereby altering metabolic flux. The compound's binding to specific sites on proteins can induce conformational changes that either activate or inhibit protein functions .
Cellular Effects
The compound influences cellular processes such as gene expression and signaling pathways. It modulates the activity of key signaling molecules, including kinases and transcription factors, leading to changes in gene expression profiles. This modulation is essential for understanding its therapeutic potential .
The molecular mechanism of action involves:
- Binding Interactions : The compound binds to specific receptors or enzymes, leading to either inhibition or activation of their activities.
- Gene Expression Modulation : It affects gene expression through interactions with transcription factors.
- Subcellular Localization : The localization within cells can determine the compound's effectiveness and functional outcomes .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been used as an intermediate in synthesizing pharmaceutical compounds aimed at treating various cancers. Studies have shown its ability to inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines .
Antiviral and Antimicrobial Properties
In addition to its anticancer activity, this compound has demonstrated antiviral and antimicrobial effects. Its structural characteristics allow it to interact with viral proteins and bacterial enzymes, potentially leading to therapeutic applications against infections.
Study 1: Anticancer Activity in Breast Cancer Cells
A study investigated the effects of this compound on breast cancer cell lines. The compound was found to significantly reduce cell viability in a dose-dependent manner, with IC50 values indicating potent activity against these cells. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways .
Study 2: Antiviral Activity Against Influenza Virus
Another study evaluated the antiviral efficacy of this compound against the influenza virus. Results indicated that this compound inhibited viral replication by interfering with viral entry into host cells. The compound exhibited significant antiviral activity at low micromolar concentrations, suggesting its potential as a therapeutic agent against influenza.
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Bromoindole Derivative | Bromine at various positions | Anticancer, antimicrobial |
| Indole Alkaloids | Diverse substituents on indole ring | Various pharmacological effects |
| 2-Bromoquinoline | Bromo group on quinoline structure | Antiviral activity reported |
Q & A
Q. How to design a SAR study for improving this compound’s pharmacokinetic properties?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with halogen (Cl, F), alkyl (ethyl, isopropyl), or electron-donating groups (methoxy) at the indole 5-position.
- LogP Measurement : Use shake-flask or HPLC methods to assess lipophilicity.
- In Vivo PK Profiling : Measure clearance rates and half-life in rodent models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
